![molecular formula C8H4KNO3 B1428176 Potassium 1,3-benzoxazole-2-carboxylate CAS No. 119130-94-8](/img/structure/B1428176.png)
Potassium 1,3-benzoxazole-2-carboxylate
Overview
Description
Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H4NO3.K and a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, which includes Potassium 1,3-benzoxazole-2-carboxylate, has been a subject of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . For instance, 2-aminobenzothiazole derivatives were acylated by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate to give N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides .Molecular Structure Analysis
The structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions . The molecules display a flattened herringbone arrangement .Chemical Reactions Analysis
Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
Potassium 1,3-benzoxazole-2-carboxylate is a solid compound . It has a molecular weight of 201.22 g/mol .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, have been synthesized and checked for their in vitro antimicrobial activity against various bacteria and fungi . They have shown significant activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole compounds have been evaluated for their in vitro anticancer activity . They have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line . The benzoxazole scaffold is also commonly found in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Anti-inflammatory Activity
Benzoxazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Activity
Benzoxazole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs.
Agricultural Chemicals
Benzoxazole and benzothiazole derivatives have been applied in the development of new types of agricultural chemicals . They have been analyzed for their antibacterial, antifungal, antiviral, weeding, and insecticidal activity .
Antioxidant Activity
Benzoxazole derivatives have been reported to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.
Future Directions
Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, they are considered as potential candidates for developing new drugs and materials .
Mechanism of Action
Target of Action
Potassium 1,3-benzoxazole-2-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity .
properties
IUPAC Name |
potassium;1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBWXXVOQASLD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119130-94-8 | |
Record name | potassium 1,3-benzoxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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